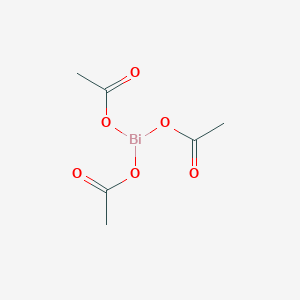

Acetic acid bismuth(III) salt, Bismuth triacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bismuth(III) acetate: is a coordination complex with the chemical formula Bi(O₂CCH₃)₃ . It is a molecular compound featuring bismuth bound to six oxygen ligands in a distorted polyhedral sphere . This compound appears as white crystals or powder and has a molar mass of 386.112 g/mol . Bismuth(III) acetate is known for its unique structural properties and its ability to hydrolyze in water to form basic bismuth acetate precipitates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bismuth(III) acetate can be synthesized through the reaction of bismuth oxide (Bi₂O₃) with acetic acid (CH₃COOH). The reaction typically involves heating the mixture to facilitate the formation of the acetate complex. The general reaction is as follows: [ \text{Bi}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Bi(O}_2\text{CCH}_3\text{)}_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of bismuth(III) acetate involves similar reaction conditions but on a larger scale. The process ensures high purity and yield by controlling the reaction temperature, concentration of reactants, and purification steps to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions:

Hydrolysis: Bismuth(III) acetate hydrolyzes in water to form basic bismuth acetate and acetic acid: [ \text{Bi(O}_2\text{CCH}_3\text{)}_3 + \text{H}_2\text{O} \rightarrow \text{BiOCH}_3\text{COO} + 2 \text{CH}_3\text{COOH} ]

Complex Formation: Bismuth(III) acetate forms strong complexes with natural organic matter, such as fulvic acid, resulting in unique structural stability.

Precipitation: In the presence of aqueous ammonia, bismuth(III) acetate precipitates as bismuth hydroxide: [ \text{Bi}^{3+} + 3 \text{NH}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Bi(OH)}_3 + 3 \text{NH}_4^+ ]

Common Reagents and Conditions:

Water: For hydrolysis reactions.

Aqueous Ammonia: For precipitation reactions.

Organic Matter: For complex formation.

Major Products:

Basic Bismuth Acetate: Formed during hydrolysis.

Bismuth Hydroxide: Formed during precipitation with ammonia.

Wissenschaftliche Forschungsanwendungen

Chemistry: Bismuth(III) acetate is used as a starting material in the synthesis of bismuth(III) sulfide (Bi₂S₃), which is employed in solution-processable bulk heterojunction solar cells . It is also used in the preparation of gold-bismuth sulfide heteronanostructures and bismuth titanate nanorods as photocatalysts .

Biology and Medicine: Bismuth-containing nanoparticles, including those derived from bismuth(III) acetate, have applications in cancer therapy, photothermal and radiation therapy, multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .

Industry: Bismuth(III) acetate is utilized in the preparation of triarylbismuth compounds, which have various industrial applications .

Wirkmechanismus

The mechanism of action of bismuth(III) acetate involves its ability to form strong complexes with organic matter and its hydrolysis to form basic bismuth acetate. The stereochemically active lone pair of electrons on the bismuth atom occupies a significant portion of the coordination sphere, influencing its reactivity and interactions . Bismuth(III) acetate can inactivate enzymes involved in respiration, such as F1-ATPase, and other enzymes like urease and alcohol dehydrogenase .

Vergleich Mit ähnlichen Verbindungen

Antimony(III) acetate: Similar in structure and reactivity but involves antimony instead of bismuth.

Bismuth(III) nitrate: Another bismuth compound with different anionic ligands.

Bismuth(III) chloride: A bismuth compound with chloride ligands.

Uniqueness: Bismuth(III) acetate is unique due to its ability to form strong complexes with organic matter and its specific hydrolysis behavior, which is useful in separating lead and bismuth . Its applications in various fields, including solar cells and biomedical research, highlight its versatility and importance .

Eigenschaften

Molekularformel |

C6H9BiO6 |

|---|---|

Molekulargewicht |

386.11 g/mol |

IUPAC-Name |

diacetyloxybismuthanyl acetate |

InChI |

InChI=1S/3C2H4O2.Bi/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |

InChI-Schlüssel |

WKLWZEWIYUTZNJ-UHFFFAOYSA-K |

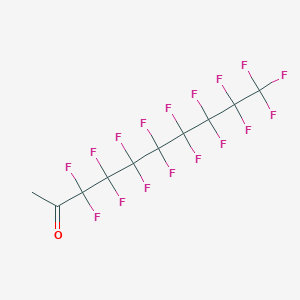

Kanonische SMILES |

CC(=O)O[Bi](OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)

![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)